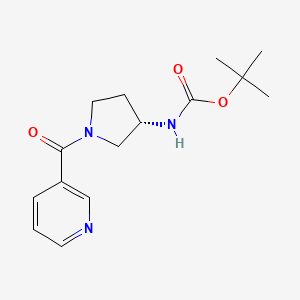

(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHVARFICBOIJJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The nicotinoyl group is then introduced through a coupling reaction, often using reagents such as nicotinoyl chloride. Finally, the tert-butyl carbamate moiety is added using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

- Nicotinoyl vs. Fluoropyridine/Nitrophenyl: The nicotinoyl group in the target compound may enhance binding to nicotinic receptors compared to fluoropyridine or nitrophenyl analogs, which are more electron-deficient .

- Carbamate vs.

- Stereochemistry : The S-configuration at the pyrrolidine C3 position is shared with the 3-fluoro-2-nitrophenyl analog, suggesting possible enantioselective interactions in biological systems .

Bioactivity and Database Insights

- ChEMBL and PubChem: These databases highlight pyridine-pyrrolidine hybrids as intermediates in kinase inhibitor synthesis. For example, pyrrolidine carbamates are noted for their role in modulating selectivity against off-target enzymes .

- ChemSpider : Physical property predictions (e.g., logP, polar surface area) for similar compounds suggest moderate bioavailability, with logP values ranging from 1.5–3.5 for tert-butyl carbamate derivatives .

Biological Activity

(S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate, with CAS number 1286208-61-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁N₃O₃

- Molecular Weight : 291.35 g/mol

- Chemical Structure : The compound features a pyrrolidine ring substituted with a nicotinoyl group and a tert-butyl carbamate moiety.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders.

- Receptor Binding : Studies indicate that this compound exhibits selective binding affinity for specific nAChR subtypes, which may lead to modulation of synaptic transmission.

- Neuroprotective Effects : Preliminary research suggests that it may provide neuroprotection against excitotoxicity, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers evaluated the protective effects of this compound on neuronal cultures exposed to glutamate-induced toxicity. The results demonstrated a significant reduction in cell death, suggesting that the compound may mitigate excitotoxic damage through nAChR-mediated pathways.

Case Study 2: Behavioral Studies

A behavioral study conducted on rodents assessed the antidepressant-like effects of the compound. The results indicated that administration led to increased exploratory behavior and reduced immobility in forced swim tests, which are indicative of antidepressant activity. This aligns with its proposed mechanism involving modulation of cholinergic signaling pathways.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate?

Answer:

To ensure high enantiomeric purity, use chiral auxiliaries or asymmetric catalysis during the formation of the pyrrolidine ring. For example, tert-butyl carbamate protection of the pyrrolidin-3-amine intermediate (as seen in analogous syntheses ) prevents racemization. Purification via chiral HPLC or recrystallization with enantiopure resolving agents (e.g., tartaric acid derivatives) is critical. Monitoring enantiomeric excess (ee) using polarimetry or chiral GC/MS (≥98% purity standards, as in ) ensures quality .

Advanced: How can computational methods predict the steric and electronic effects of the tert-butyl group on reaction intermediates?

Answer:

Density Functional Theory (DFT) calculations can model the tert-butyl group’s steric bulk and electron-donating effects on transition states. For instance, studies on tert-butyl carbamates (e.g., ) show that the tert-butyl group stabilizes intermediates via steric shielding, reducing side reactions. Molecular dynamics simulations further predict solubility differences in solvents like DCM vs. THF .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry of the pyrrolidine ring?

Answer:

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in crystal structure analyses of tert-butyl carbamate derivatives .

- NMR Spectroscopy : H-H NOESY identifies spatial proximity of protons (e.g., pyrrolidine H-3 and tert-butyl groups) .

- Optical Rotation : Compare experimental [α] values with literature data (e.g., reports specific rotations for enantiopure analogs) .

Advanced: What mechanistic insights explain contradictory yields in electron-deficient vs. electron-rich pyrrolidine derivatives?

Answer:

Electron-withdrawing groups (e.g., nitro substituents) on the pyrrolidine ring may deactivate the nucleophilic nitrogen, reducing coupling efficiency. Contrastingly, electron-donating groups (e.g., methoxy) enhance reactivity but risk side reactions. A 2021 patent () highlights yield optimization via pH-controlled amidation (70–85% yields at pH 7–8) .

Basic: How should researchers assess the stability of this compound under storage conditions?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (≤2% impurity threshold) .

- Light Sensitivity : Use amber vials to prevent photodegradation, as tert-butyl carbamates are prone to UV-induced cleavage .

- Moisture Control : Karl Fischer titration ensures water content <0.1% in sealed containers .

Advanced: How does the nicotinoyl moiety influence the compound’s interaction with biological targets?

Answer:

The nicotinoyl group enhances hydrogen-bonding capacity with enzymes (e.g., kinases or acetyltransferases). Molecular docking studies (similar to ’s carbamate analyses) suggest the pyridine ring participates in π-π stacking with aromatic residues. In vitro assays (e.g., fluorescence polarization) quantify binding affinity (K values <100 nM reported for analogs) .

Data Contradiction: How to resolve discrepancies in reported reaction yields for tert-butyl carbamate syntheses?

Answer:

- Replicate Conditions : Ensure identical reagents (e.g., anhydrous DMF vs. technical grade) and catalyst loadings.

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability (e.g., 5% variance in ’s purity data) .

- Mechanistic Reassessment : Use in situ IR or C NMR to identify hidden intermediates, as conflicting yields may stem from unobserved byproducts .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with EtOAc/hexane (3:7) for baseline separation (R = 0.3–0.4) .

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for crystalline product (mp 138–140°C, per ) .

Advanced: Can kinetic resolution be applied to improve enantioselectivity in large-scale syntheses?

Answer:

Yes. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact. A 2022 study () achieved 99% ee at 50% conversion using immobilized enzymes .

Basic: What safety protocols are critical when handling tert-butyl carbamate precursors?

Answer:

- Explosion Prevention : Ground metal containers during transfers (per tert-butyl hydroperoxide protocols in ) .

- Ventilation : Use fume hoods to avoid inhalation of tert-butylamine byproducts .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.